4-(4-chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
Overview
Description
4-(4-chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can be achieved through a one-pot three-component cyclocondensation reaction. This involves the reaction of aromatic amines (such as aniline), aldehydes, and cyclopentadiene in water or an ionic liquid . The reaction is typically carried out under mild conditions, making it an eco-friendly approach to synthesizing this compound.
Industrial Production Methods
This includes using environmentally safe solvents, catalysts, and reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which are essential for its antioxidant properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its biological activity.
Substitution: Substitution reactions, particularly involving the chlorine atom, can lead to the formation of various derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and various catalysts to facilitate the reactions. The conditions typically involve mild temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
4-(4-chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with various molecular targets and pathways. The compound acts as an antioxidant by inhibiting radical chain oxidation reactions. This is achieved through the active centers in the molecule, which terminate the oxidation process by reacting with free radicals . Additionally, the compound has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline include:
- 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- 4-ethoxycarbonyl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolone
- 4-ethoxycarbonyl-3a,4,5,11b-tetrahydro-3H-cyclopenta[c][1,7]phenantroline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the chlorine atom.
Properties
IUPAC Name |
12-(4-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN/c23-16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)24-22/h1-2,4-5,8-13H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTKUSYRAUIQTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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